molecular formula C6H4N4O3 B1606107 2,4,6(3H)-Pteridinetrione, 1,5-dihydro- CAS No. 2577-35-7

2,4,6(3H)-Pteridinetrione, 1,5-dihydro-

Cat. No. B1606107
CAS RN: 2577-35-7
M. Wt: 180.12 g/mol
InChI Key: ICUZHLHSYKJAGS-UHFFFAOYSA-N
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Description

“2,4,6(3H)-Pteridinetrione, 1,5-dihydro-” is a chemical compound that is part of a class of compounds known as heterocyclic compounds . These compounds are characterized by a ring structure that contains atoms of at least two different elements. In the case of “2,4,6(3H)-Pteridinetrione, 1,5-dihydro-”, the heterocyclic ring contains nitrogen atoms .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . This reaction is catalyzed by 2,4,6-Trichloro-1,3,5-triazine (TCT), which facilitates the condensation reactions between 1,2-diamines and various enolizable ketones .


Molecular Structure Analysis

The molecular structure of “2,4,6(3H)-Pteridinetrione, 1,5-dihydro-” and its derivatives can be established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

The chemical reactions involving “2,4,6(3H)-Pteridinetrione, 1,5-dihydro-” and its derivatives can be complex and varied. For instance, these compounds can undergo condensation reactions with α,β-unsaturated carbonyl compounds . They can also react with various catalysts under solvent-free conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4,6(3H)-Pteridinetrione, 1,5-dihydro-” and its derivatives can be determined using various spectroscopic techniques, such as FTIR, 1H and 13C NMR spectroscopy .

Scientific Research Applications

Synthesis and Reactivity

Steinlin, Sonati, and Vasella (2008) outlined the synthesis and reactivity of certain pteridinone derivatives, highlighting the potential of 2,4,6(3H)-Pteridinetrione, 1,5-dihydro- in chemical synthesis. Their work involved intramolecular condensation and cycloaddition reactions, leading to new synthesis pathways for pterinones with functionalized side chains (Steinlin, Sonati, & Vasella, 2008).

Pteridine Chemistry

Soyka, Pfleiderer, and Prewo (1990) explored the synthesis and properties of dihydroxypropyl pteridines, showcasing the diverse chemical behavior and potential applications of pteridines in biochemistry and pharmacology (Soyka, Pfleiderer, & Prewo, 1990).

Electrochemical Properties

Kwee and Lund (1973) investigated the electrochemical behavior of substituted 4(3H)-pteridones, providing insights into the electronic structure and redox properties of pteridines, which could have implications in developing electrochemical sensors or in understanding biological redox processes (Kwee & Lund, 1973).

Biochemical Synthesis and Function

Research by Duch and Smith (1991) on tetrahydrobiopterin, a compound related to pteridines, highlights the role of such compounds in enzymatic reactions, especially in amino acid hydroxylation. This emphasizes the biochemical importance of pteridines and their derivatives in human physiology and potential therapeutic applications (Duch & Smith, 1991).

Antiradical Activity

Kazunin et al. (2018) explored the synthesis and antiradical activity of novel pteridinetrione derivatives, demonstrating the potential of these compounds in combating oxidative stress. This could have implications in developing antioxidants for therapeutic or cosmetic applications (Kazunin et al., 2018).

Safety And Hazards

While specific safety and hazard information for “2,4,6(3H)-Pteridinetrione, 1,5-dihydro-” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Future Directions

The future directions for research on “2,4,6(3H)-Pteridinetrione, 1,5-dihydro-” and its derivatives could involve further exploration of their potential biological activities, such as their antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activities . Additionally, their potential use in the treatment of various diseases such as cancer, viral infection, and cardiovascular disorders could be investigated .

properties

IUPAC Name

1,5-dihydropteridine-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-2-1-7-4-3(8-2)5(12)10-6(13)9-4/h1H,(H,8,11)(H2,7,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUZHLHSYKJAGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)NC(=O)N2)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180439
Record name 2,4,6(3H)-Pteridinetrione, 1,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6(3H)-Pteridinetrione, 1,5-dihydro-

CAS RN

2577-35-7
Record name 2,4,6(3H)-Pteridinetrione, 1,5-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6(3H)-Pteridinetrione, 1,5-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20180439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
BA Ayil-Gutiérrez, KC Amaya-Guardia… - Applied Sciences, 2022 - mdpi.com
Fruits of species of the genus Bromelia contain compounds with health benefits and potential biotechnological applications. For example, Bromelia karatas fruits contain antioxidants …
Number of citations: 1 www.mdpi.com
SP Kim, SJ Lee, SH Nam… - Journal of agricultural and …, 2016 - ACS Publications
Mushrooms can break down complex plant materials into smaller, more digestible and bioactive compounds. The present study investigated the antiasthma effect of an Ulmus parvifolia …
Number of citations: 21 pubs.acs.org

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